molecular formula C18H14O8 B1248847 Phellinsin A

Phellinsin A

Cat. No.: B1248847
M. Wt: 358.3 g/mol
InChI Key: OIVDIVRTEKNHDH-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phellinsin A is a naturally occurring phenolic compound (Molecular Weight: 358; Formula: C18H14O8) isolated from the fungus Phellinus sp. PL3. It serves as a valuable research tool in microbiology and biochemistry due to its dual mechanisms of action. Primarily, it is recognized as a novel chitin synthase inhibitor, selectively inhibiting chitin synthase I and II in Saccharomyces cerevisiae with IC50 values of 76 µg/ml and 28 µg/ml, respectively . This inhibition underpins its antifungal activity against a spectrum of organisms, including Trichophyton mentagrophytes , Aspergillus fumigatus , and various plant pathogens . Concurrently, this compound exhibits significant antioxidant properties, making it a compound of interest for cardiovascular and oxidative stress research. It is a potent low-density lipoprotein (LDL)-antioxidant, inhibiting both Cu2+-mediated and AAPH-mediated oxidation of LDL with IC50 values of 5.3 µM and 2.8 µM, respectively, and can delay the lag time of LDL oxidation by over 400% at low concentrations . Its direct free radical scavenging capacity is notably potent, demonstrating a 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging activity (IC50: 1.7 µM) approximately ten-fold more powerful than the common antioxidant Trolox . Furthermore, this compound also inhibits xanthine oxidase activity with an IC50 of 31.0 µM . A biocatalytic synthesis route for a caffeic acid dimer identified as this compound has been reported, which demonstrated enhanced aqueous solubility and antioxidant capacity compared to its monomeric precursor . This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C18H14O8/c19-11-3-1-8(6-13(11)21)5-10-15(17(23)24)16(26-18(10)25)9-2-4-12(20)14(22)7-9/h1-7,15-16,19-22H,(H,23,24)/b10-5+

InChI Key

OIVDIVRTEKNHDH-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Synonyms

Phellinsin A

Origin of Product

United States

Chemical Structure and Properties

The molecular structure of Phellinsin A was determined through various spectroscopic analyses, including UV, IR, Mass, and NMR spectroscopy. jst.go.jpnih.gov It is classified as a phenolic compound and possesses a lactone ring. jst.go.jpnih.gov

PropertyValueSource
Molecular Formula C₁₈H₁₄O₈ jst.go.jpmedchemexpress.com
Molecular Weight 358.30 g/mol jst.go.jpmedchemexpress.com
IUPAC Name (2R,3R,4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid naturalproducts.net
Appearance Yellow Powder
Solubility Soluble in Methanol

Biosynthetic Pathways and Biocatalytic Synthesis of Phellinsin a

Proposed Biosynthetic Routes and Precursor Utilization

Phellinsin A is a naturally occurring lignan (B3055560), identified as an unsymmetrical 8-8' dimer of caffeic acid. nih.govrsc.org Its biosynthesis originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants and fungi. nih.gov The core structure of phenylpropanoids, a phenyl group attached to a three-carbon chain, is derived from the deamination of the amino acid phenylalanine. nih.gov

The primary precursor for the biosynthesis of this compound is caffeic acid . researchgate.netmdpi.comfrontiersin.org In a proposed chemoenzymatic pathway, caffeic acid undergoes oxidative dimerization to form this compound. nih.govfrontiersin.org Another significant precursor is chlorogenic acid , which can be hydrolyzed to yield caffeic acid. mdpi.comresearchgate.net This has been demonstrated using sources like potato peels, which are rich in chlorogenic acid, highlighting a sustainable route for obtaining the necessary precursor. mdpi.comresearchgate.netorcid.org

The formation of this compound can also occur through the ring-opening of dehydrodicaffeic acid dilactone. nih.govfrontiersin.org This dilactone is formed via an 8-8' phenoxy radical coupling of two caffeic acid molecules. nih.govfrontiersin.org

Enzymatic Catalysis in this compound Production

The synthesis of this compound is predominantly mediated by oxidative enzymes, particularly laccases. These enzymes offer a green and efficient alternative to traditional chemical synthesis methods.

Laccase-Mediated Transformations

Laccases (multicopper oxidases) are instrumental in the synthesis of this compound by catalyzing the one-electron oxidation of phenolic substrates, leading to their dimerization. nih.govrsc.org The oxidative dimerization of caffeic acid to yield this compound has been successfully achieved using laccases from various sources, including both fungal and bacterial origins. nih.govmdpi.com

For instance, a bacterial laccase from Streptomyces coelicolor A3 has been effectively used to catalyze the dimerization of caffeic acid. nih.govresearchgate.net Similarly, laccases from fungi such as Phellinus sp. and Trametes versicolor have shown efficacy in this transformation. jst.go.jpnih.govmdpi.com The reaction conditions, including pH, temperature, and solvent systems, play a crucial role in the efficiency of the laccase-mediated synthesis. nih.govrsc.org Optimal pH for fungal laccases typically ranges from weakly acidic (4.5) to neutral (7.0), while temperatures can range from below 35°C to as high as 70°C. nih.govrsc.org The use of co-solvents like ethyl acetate (B1210297) has been shown to result in a cleaner reaction mixture, simplifying the purification process. nih.govrsc.org

Chemoenzymatic Approaches for Phenylpropanoid Derivatives

Chemoenzymatic strategies combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions to produce complex molecules like this compound and other phenylpropanoid derivatives. nih.govfrontiersin.orgnih.gov These approaches often utilize the enzymatic secretome of microorganisms, such as the fungus Botrytis cinerea, to perform biotransformations of precursors like caffeic and ferulic acids. nih.govfrontiersin.orgnih.gov

This method has been used to generate a variety of dimers, trimers, and tetramers of phenylpropanoids. nih.govfrontiersin.org In the context of this compound, a key step involves the laccase-mediated oxidative coupling of caffeic acid to form an intermediate dilactone, which can then be chemically or enzymatically converted to this compound. nih.govfrontiersin.orgresearchgate.net This approach allows for the synthesis of not only this compound but also a library of related compounds with potential biological activities. nih.govfrontiersin.org

Metabolic Engineering and Bioprocess Optimization Considerations

To enhance the production of this compound, metabolic engineering and bioprocess optimization strategies are being explored. Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae aims to increase the intracellular pool of precursors like caffeic acid. researchgate.net This can involve overexpressing key enzymes in the phenylpropanoid pathway and optimizing the supply of essential cofactors like NADPH. researchgate.net

Bioprocess optimization focuses on refining the fermentation or reaction conditions to maximize yield and productivity. frontiersin.org This includes optimizing parameters such as nutrient feeding strategies, pH, temperature, and oxygen levels in the bioreactor. frontiersin.orgfrontiersin.org For laccase-mediated synthesis, optimizing the enzyme concentration, substrate loading, and reaction time are critical factors. researchgate.net The development of robust and reusable biocatalysts, such as immobilized laccases, is also a key area of research to improve the economic viability of this compound production on an industrial scale.

Chemical Synthesis and Derivatization Strategies for Phellinsin a

Total Synthesis Approaches to Phellinsin A

The total synthesis of this compound has been achieved through various methodologies, including both traditional organic synthesis and biocatalytic approaches. These methods aim to efficiently construct its unique α-arylidene-γ-lactone structure.

A concise and effective chemical synthesis was developed that also served to elucidate the relative stereochemistry of the molecule. tandfonline.comtandfonline.com This approach is centered on the oxidative dimerization of caffeic acid derivatives, which leads to the formation of dilactones. tandfonline.com The key step in this synthesis is the selective monohydrolysis of the resulting dilactone intermediate to yield this compound. tandfonline.comtandfonline.com This method provides a practical route to the target molecule. tandfonline.com

Enzymatic synthesis represents an alternative, eco-friendly approach. Laccase, an oxidative enzyme, has been successfully used to catalyze the dimerization of caffeic acid to produce this compound. nih.govresearchgate.net A study utilizing a bacterial laccase from Streptomyces coelicolor demonstrated the direct conversion of caffeic acid into this compound. nih.gov Another study showed that caffeic acid, obtained from the alkaline hydrolysis of chlorogenic acid extracted from potato peels, could be oxidized by laccase to yield this compound with a 32.8% yield. researchgate.net These biocatalytic methods highlight a sustainable route for producing this compound from readily available precursors. researchgate.net

Synthesis Route Key Precursor(s) Key Reaction/Enzyme Significance
Chemical SynthesisCaffeic acid derivativesOxidative dimerization, Selective monohydrolysisElucidated stereochemistry, practical route. tandfonline.comtandfonline.com
Enzymatic SynthesisCaffeic acidLaccase-mediated oxidationSustainable, uses renewable feedstocks. nih.govresearchgate.net

Stereoselective Synthesis of α-Arylidene-γ-Lactones

The α-arylidene-γ-lactone moiety is the central structural feature of this compound and many other biologically active natural products. nih.gov The stereochemistry of the exocyclic double bond and the chiral center in the lactone ring is crucial for biological activity, making stereoselective synthesis a critical challenge.

The synthesis of this compound via oxidative dimerization of cinnamic acid derivatives followed by selective hydrolysis inherently addresses the stereochemistry of the final product. tandfonline.comtandfonline.com This approach has been instrumental in defining the relative stereochemistry between the aryl group and the carboxylic acid group in this compound. tandfonline.com

General strategies for the stereoselective synthesis of α-arylidene-γ-lactones often involve Wittig or Horner-Wadsworth-Emmons (HWE) reactions. nih.gov For instance, a highly Z-selective HWE olefination between a diacetal aldehyde and a specific phosphonate (B1237965) ester was used to create an unsaturated ester, which could then be cyclized under acid catalysis to form a γ-lactone ring. scielo.br Another one-pot method involves the reaction of (ethoxyethynyl)lithium with epoxides or oxetanes, followed by the addition of an aldehyde, to produce α-benzylidene lactones with a predominant Z-configuration. nih.gov These methods provide efficient access to the core structure of this compound and its isomers, allowing for detailed structure-activity relationship studies.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the search for compounds with improved biological profiles. mdpi.com As this compound is structurally a dimer of caffeic acid, many synthetic efforts focus on using caffeic acid and related phenolic acids as starting materials. nih.govexlibrisgroup.com

Laccase-mediated synthesis has proven to be a versatile tool for creating analogues. By using different phenolic precursors or modifying reaction conditions, a variety of dimeric lignans (B1203133) related to this compound can be produced. nih.gov For example, the heterocoupling of coniferyl alcohol with its synthetic analogues, mediated by laccase and a dirigent protein, yielded various (+)-pinoresinol analogues. nih.gov This highlights the potential for creating a library of this compound-like compounds through biocatalysis.

Caffeic acid itself is a lead compound, and numerous derivatives, including esters and amides, have been synthesized to explore their therapeutic potential. mdpi.com this compound is considered a caffeic acid hybrid. mdpi.com The synthesis of these derivatives often involves standard chemical reactions, such as esterification or amidation, between caffeic acid and various alcohols or amines. mdpi.com The resulting library of compounds, including this compound, can then be screened for enhanced or novel biological activities.

Synthetic Modifications for Enhanced Bioactivity Profiling

Synthetic modifications are a cornerstone of drug discovery, aiming to enhance the potency, selectivity, solubility, or stability of a lead compound. For this compound, modifications can be targeted at various parts of the molecule, including the phenolic hydroxyl groups, the carboxylic acid, or the lactone ring.

The enzymatic synthesis of this compound from caffeic acid not only provides a green production route but also results in a molecule with enhanced properties. nih.gov Compared to its precursor, caffeic acid, this compound demonstrated significantly improved antioxidant activity in both DPPH and TEAC assays. nih.govresearchgate.net It also showed better solubility in aqueous media and remarkable stability in acidic environments, which are desirable properties for a bioactive compound. nih.gov The transformation from chlorogenic acid to this compound resulted in an approximate two-fold increase in antioxidant capacity. researchgate.net

The general strategy of synthesizing analogues to probe structure-activity relationships is widely applied. For example, in the development of analogues for the antifungal compound occidiofungin, modifications to a side chain were shown to be critical for retaining bioactivity. frontiersin.org The removal of a vicinal diol group resulted in inactive compounds, but reintroducing hydroxyl moieties in a different structural context could restore antifungal activity. frontiersin.org This approach of targeted modification and subsequent bioactivity testing is directly applicable to the this compound scaffold to understand the roles of its different functional groups and to develop derivatives with superior performance. frontiersin.org

Investigation of Biological Activities of Phellinsin a

Antifungal Activity and Spectrum in Model Systems

Phellinsin A has demonstrated significant potential as an antifungal agent, a property attributed to its specific inhibitory action on crucial fungal enzymes and its efficacy against a range of fungal species. jst.go.jpmedchemexpress.com

Specific Inhibition of Chitin (B13524) Synthase Isoforms

A key mechanism behind the antifungal activity of this compound is its selective inhibition of chitin synthase isoforms. jst.go.jp Chitin, an essential component of the fungal cell wall, is synthesized by these enzymes. Research has shown that this compound specifically inhibits chitin synthase I and II of Saccharomyces cerevisiae. jst.go.jpnih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, were determined to be 76 µg/mL for chitin synthase I and 28 µg/mL for chitin synthase II. jst.go.jpmedchemexpress.commedchemexpress.com This selective inhibition disrupts the integrity of the fungal cell wall, leading to antifungal effects. seq.esresearchgate.net

Efficacy against Diverse Fungal Species in vitro

The antifungal properties of this compound have been observed against a variety of fungal species in laboratory settings. jst.go.jp Studies have reported its activity against several plant and human pathogenic fungi. jst.go.jpnih.gov The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, has been determined for several species. This compound has shown inhibitory effects against Colletotrichum lagenarium, Pyricularia oryzae, Aspergillus fumigatus, and Trichophyton mentagrophytes, with MIC values ranging from 12.5 to 50 µg/mL. medchemexpress.commedchemexpress.com It has also demonstrated activity against Rhizoctonia solani. jst.go.jp

Antioxidant Activity Mechanisms

In addition to its antifungal properties, this compound exhibits significant antioxidant activities through various mechanisms, including direct free radical scavenging and the modulation of oxidative processes in biological systems. thieme-connect.comnih.govkribb.re.kr

Free Radical Scavenging Capabilities

This compound has been shown to be a potent scavenger of free radicals. thieme-connect.comnih.govkribb.re.kr In studies using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, this compound demonstrated an IC₅₀ value of 1.7 µM. thieme-connect.comnih.govkribb.re.kr This indicates a high level of activity, reported to be approximately ten times more potent than Trolox, a well-known antioxidant standard, which had an IC₅₀ of 18.6 µM in the same study. thieme-connect.comnih.govkribb.re.kr Further research has indicated that the antioxidant activity of this compound is about 2 to 3.7 times stronger than that of probucol, another antioxidant compound. google.com

Inhibition of Oxidative Processes in Biological Models

This compound has demonstrated the ability to inhibit oxidative processes in various biological models, particularly in the context of low-density lipoprotein (LDL) oxidation, a key event in the development of atherosclerosis. thieme-connect.comnih.govkribb.re.krsci-hub.se It has been shown to inhibit the copper (Cu²⁺)-mediated oxidation of LDL with an IC₅₀ of 5.3 µM and the 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH)-mediated oxidation of LDL with an IC₅₀ of 2.8 µM. thieme-connect.comnih.govkribb.re.krsci-hub.se Furthermore, at a concentration of 5 µM, this compound inhibited macrophage-mediated LDL oxidation by 73%. thieme-connect.comnih.govkribb.re.krsci-hub.se It also significantly prolonged the lag time of LDL oxidation, extending it to 192 minutes at a 2 µM concentration, compared to a control time of 44 minutes. thieme-connect.comnih.govkribb.re.kr

Modulation of Enzyme-Related Oxidative Stress (e.g., Xanthine (B1682287) Oxidase)

This compound also modulates oxidative stress by inhibiting enzymes such as xanthine oxidase. thieme-connect.comnih.govkribb.re.kr Xanthine oxidase is an enzyme that generates reactive oxygen species, contributing to oxidative stress. begellhouse.com Research has shown that this compound inhibits xanthine oxidase activity with an IC₅₀ value of 31.0 µM. thieme-connect.comnih.govkribb.re.krresearchgate.net This inhibitory activity is notable when compared to allopurinol, a known xanthine oxidase inhibitor, which exhibited an IC₅₀ value of 40.7 µM in the same study. thieme-connect.comnih.govkribb.re.krresearchgate.net

Data Tables

Table 1: In vitro Antifungal Activity of this compound

Fungal Species Minimum Inhibitory Concentration (MIC) (µg/mL)
Colletotrichum lagenarium 12.5 - 50 medchemexpress.commedchemexpress.com
Pyricularia oryzae 12.5 - 50 medchemexpress.commedchemexpress.com
Aspergillus fumigatus 12.5 - 50 medchemexpress.commedchemexpress.com
Trichophyton mentagrophytes 12.5 - 50 medchemexpress.commedchemexpress.com

Table 2: Inhibition of Chitin Synthase Isoforms by this compound

Enzyme Isoform (Saccharomyces cerevisiae) IC₅₀ (µg/mL)
Chitin Synthase I 76 jst.go.jpmedchemexpress.commedchemexpress.com

Table 3: Antioxidant Activity of this compound

Assay Parameter Result
DPPH Free Radical Scavenging IC₅₀ 1.7 µM thieme-connect.comnih.govkribb.re.kr
Cu²⁺-mediated LDL Oxidation IC₅₀ 5.3 µM thieme-connect.comnih.govkribb.re.krsci-hub.se
AAPH-mediated LDL Oxidation IC₅₀ 2.8 µM thieme-connect.comnih.govkribb.re.krsci-hub.se
Macrophage-mediated LDL Oxidation % Inhibition 73% at 5 µM thieme-connect.comnih.govkribb.re.krsci-hub.se

Other Investigated Biological Activities

Beyond its well-documented antioxidant properties, this compound has been the subject of research for other specific biological activities. These investigations have revealed its potential as an inhibitor of key enzymes, suggesting broader therapeutic and scientific applications. The primary areas of this extended research have focused on its antifungal and enzyme-inhibiting capabilities.

Antifungal Activity via Chitin Synthase Inhibition

This compound has demonstrated notable antifungal properties, which are attributed to its ability to inhibit chitin synthases. nih.gov Chitin is a crucial structural component of fungal cell walls, and its synthesis is a key target for antifungal agents. This compound was identified as a novel inhibitor of chitin synthases after being isolated from the cultured broth of the fungus Phellinus sp. PL3. nih.govjst.go.jp

Research has shown that this compound selectively inhibits chitin synthase I and chitin synthase II from Saccharomyces cerevisiae. nih.govjst.go.jp The inhibitory concentration (IC₅₀) values were determined to be 76 µg/ml for chitin synthase I and 28 µg/ml for chitin synthase II in a cell-free assay system. nih.govjst.go.jp This inhibitory action translates to antifungal activity against a range of fungi. nih.govmedchemexpress.com

Table 1: Inhibitory Activity of this compound against Saccharomyces cerevisiae Chitin Synthases

Enzyme TargetIC₅₀ (µg/ml)
Chitin Synthase I76 nih.govjst.go.jp
Chitin Synthase II28 nih.govjst.go.jpmedchemexpress.com
Data sourced from studies on this compound isolated from Phellinus sp. PL3.

The compound has shown efficacy against several fungal species, including Colletotrichum lagenarium, Pyricularia oryzae, Rhizoctonia solani, Aspergillus fumigatus, and Trichophyton mentagrophytes. nih.govjst.go.jp The minimum inhibitory concentration (MIC) for these fungi is reported to be in the range of 12.5-50 μg/mL. medchemexpress.com

Inhibition of Xanthine Oxidase

This compound has also been identified as an inhibitor of xanthine oxidase. nih.govthieme-connect.com This enzyme plays a critical role in the metabolic pathway that produces uric acid from purines. The inhibition of xanthine oxidase is a therapeutic strategy for managing hyperuricemia and related conditions. begellhouse.com

In studies, this compound demonstrated a significant inhibitory effect on xanthine oxidase, with a reported IC₅₀ value of 31.0 µM. nih.govthieme-connect.comkribb.re.kr This potency is comparable to that of Allopurinol, a well-established xanthine oxidase inhibitor used clinically, which showed an IC₅₀ value of 40.7 µM in the same study. nih.govthieme-connect.comkribb.re.kr This particular activity is linked to the broader anti-hyperuricemia potential of compounds from medicinal mushrooms. begellhouse.com

Table 2: Xanthine Oxidase Inhibitory Activity of this compound

CompoundIC₅₀ (µM)
This compound31.0 nih.govthieme-connect.comkribb.re.kr
Allopurinol (Control)40.7 nih.govthieme-connect.comkribb.re.kr
Comparison of the inhibitory concentration of this compound and the standard inhibitor Allopurinol.

Structure Activity Relationship Sar Studies of Phellinsin a

Identification of Key Structural Determinants for Chitin (B13524) Synthase Inhibition

Phellinsin A is a selective inhibitor of chitin synthase I and II from Saccharomyces cerevisiae, with reported IC50 values of 76 µg/ml and 28 µg/ml, respectively. nih.govjst.go.jp Its inhibitory action is highly dependent on its specific chemical architecture. The core structure of this compound is a dilactone lignan (B3055560), which is a dimer of a cinnamic acid derivative. tandfonline.com

Studies on analogues of this compound have been instrumental in identifying the key structural determinants for its activity against chitin synthase II. The α,β-unsaturated γ-lactone moiety is a critical feature. The electrophilic nature of the exocyclic α-arylidene double bond within this lactone ring is believed to be a key element for its inhibitory mechanism.

Table 1: Inhibitory Activity of this compound against Saccharomyces cerevisiae Chitin Synthases

Enzyme Target IC50 (µg/ml)
Chitin Synthase I 76 nih.govjst.go.jp
Chitin Synthase II 28 nih.govjst.go.jp
Chitin Synthase III No significant inhibition reported

Structure-Activity Relationships Governing Antioxidant Efficacy

The antioxidant properties of this compound are primarily attributed to its phenolic nature. nih.gov As a dimer derived from caffeic acid, its structure contains key features known to be crucial for free radical scavenging. mdpi.com The antioxidant capacity of polyphenols is generally governed by the number and arrangement of hydroxyl (-OH) groups on the aromatic rings. nih.gov

Key determinants for this compound's antioxidant activity include:

Phenolic Hydroxyl Groups: The catechol-like arrangement (two adjacent hydroxyl groups) on the phenyl rings is a powerful hydrogen-donating feature, which is critical for neutralizing free radicals. mdpi.com

Extended Conjugation: The conjugation between the aromatic ring and the double bond of the lactone structure helps to stabilize the resulting phenoxyl radical after hydrogen donation, which enhances the antioxidant effect. mdpi.com

Studies have shown that this compound has a potent DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging ability. mdpi.com Its Trolox equivalent antioxidant capacity (TEAC) was found to be 1.8 times greater than that of its monomeric precursor, caffeic acid, demonstrating that the dimerization enhances its antioxidant potential. mdpi.com This enhancement is likely due to the increased number of radical-scavenging phenolic hydroxyl groups present in the dimeric structure. The low cytotoxicity of this compound against normal human cells, combined with these enhanced antioxidant properties, suggests its potential as a beneficial antioxidant ingredient. semanticscholar.org

Table 2: Antioxidant Activity of this compound

Assay Result Reference Compound
DPPH Radical Scavenging IC50 = 0.29 ± 0.004 mM mdpi.com -
Trolox Equivalent Antioxidant Capacity (TEAC) 1.8 times higher than caffeic acid mdpi.com Caffeic Acid

SAR in Synthesized Analogues and Derivatives of this compound

To further explore the structural requirements for chitin synthase inhibition, various analogues and derivatives of this compound have been synthesized and evaluated. kchem.org These studies provide deeper insight into the role of different functional groups and structural motifs.

A study focusing on dilactone lignan analogues of this compound revealed several key findings regarding chitin synthase II inhibition:

The Dilactone Core: The central 3,7-dioxabicyclo[3.3.0]octane-2,6-dione structure is a fundamental scaffold for activity.

Aromatic Substituents: Modifications to the hydroxyl and methoxy (B1213986) groups on the phenyl rings led to significant variations in inhibitory potency. The specific pattern of substitution is critical. For instance, moving or removing these groups can drastically reduce or abolish the inhibitory activity against chitin synthase II. kchem.org

The Arylidene Group: The exocyclic double bond in the α-arylidene-γ-lactone system is essential. Saturation of this bond or alteration of its geometry negatively impacts the compound's effectiveness.

These SAR studies are crucial for the rational design of new antifungal agents. researchgate.net By understanding which parts of the molecule are indispensable and which can be modified, chemists can create novel derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. researchgate.netkchem.org

Table 3: Biological Activity of Selected this compound Analogues (Chitin Synthase II Inhibition)

Compound Modification from this compound Structure Relative Inhibitory Activity
Analogue 1 Removal of a hydroxyl group from a phenyl ring Reduced activity kchem.org
Analogue 2 Alteration of methoxy group position Significantly reduced activity kchem.org
Analogue 3 Saturation of the exocyclic double bond Loss of activity researchgate.netkchem.org
Analogue 4 Replacement of dilactone core with a different linker Loss of activity kchem.org

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in biological activity, as enzymes and receptors are chiral environments. nih.govnih.gov For this compound, the relative stereochemistry of the aryl groups and the carboxylic acid group is a critical determinant of its function. tandfonline.com

This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms. Synthetic studies have been crucial in elucidating the relative stereochemistry of the naturally occurring, active form of this compound. tandfonline.comresearchgate.net It was determined that the biological activity, particularly the inhibition of chitin synthase, is highly dependent on the specific spatial orientation of the substituent groups on the dilactone core.

The synthesis and biological evaluation of different stereoisomers would reveal that only a specific configuration allows for the optimal fit and interaction with the target enzyme's active site. tandfonline.comresearchgate.net An incorrect stereochemical arrangement could lead to steric hindrance or the improper positioning of key interacting groups (like the phenolic hydroxyls), resulting in a significant loss of inhibitory potency. This high degree of stereoselectivity underscores the specific nature of the interaction between this compound and chitin synthase, a common feature in potent enzyme inhibitors. nih.gov

Molecular Mechanisms of Action and Target Identification

Detailed Elucidation of Chitin (B13524) Biosynthesis Pathway Inhibition

Phellinsin A is recognized as a novel and selective inhibitor of chitin synthases, crucial enzymes in the fungal kingdom. jst.go.jpnih.gov Chitin, a polymer of N-acetylglucosamine, is a vital structural component in the cell walls of fungi but is absent in mammals, making its synthesis pathway an attractive target for antifungal agents. patsnap.comresearchgate.net this compound was found to selectively inhibit chitin synthase I (Chs1) and chitin synthase II (Chs2) from Saccharomyces cerevisiae. jst.go.jpnih.govmedchemexpress.com Its inhibitory effect is more pronounced against Chs2, as indicated by a lower IC50 value. jst.go.jpnih.gov

Inhibitory Activity of this compound against Saccharomyces cerevisiae Chitin Synthases
Enzyme TargetIC50 Value (µg/mL)Reference
Chitin Synthase I (Chs1)76 jst.go.jpnih.govmedchemexpress.com
Chitin Synthase II (Chs2)28 jst.go.jpnih.govmedchemexpress.com

In fungi like Saccharomyces cerevisiae, different chitin synthase enzymes have distinct physiological roles. researchgate.net Chitin synthase II (Chs2) is primarily responsible for synthesizing the primary septum, which is critical for cell division. thieme-connect.com Chitin synthase I (Chs1), on the other hand, acts as a repair enzyme, replenishing chitin in the cell wall, particularly after cell separation. researchgate.net

Impact on Fungal Cell Wall Biogenesis and Integrity

Molecular Basis of Antioxidant Effects

This compound, a phenolic compound, demonstrates significant antioxidant capabilities through multiple mechanisms. nih.gov As a phenol, it can donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals, thereby preventing oxidative damage to cellular components like lipids and proteins. mdpi.comintec.edu.do

Research has quantified its antioxidant potential in various assays. nih.gov this compound effectively inhibits the copper-mediated and AAPH-induced oxidation of low-density lipoproteins (LDL), a key process in the development of atherosclerosis. nih.gov It also shows potent activity as a scavenger of the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical, outperforming the known antioxidant Trolox. nih.gov Furthermore, this compound acts as an enzyme inhibitor, specifically targeting xanthine (B1682287) oxidase, an enzyme that produces reactive oxygen species. nih.gov Its inhibitory concentration against xanthine oxidase is comparable to that of allopurinol, a clinically used inhibitor. nih.gov

Antioxidant and Enzyme Inhibitory Activities of this compound
Activity AssessedMeasurementResultReference
DPPH Radical ScavengingIC501.7 µM nih.gov
Cu²⁺-mediated LDL Oxidation InhibitionIC505.3 µM nih.gov
AAPH-mediated LDL Oxidation InhibitionIC502.8 µM nih.gov
Macrophage-mediated LDL Oxidation Inhibition% Inhibition73% at 5 µM nih.gov
Xanthine Oxidase InhibitionIC5031.0 µM nih.gov

Exploration of Additional Molecular Targets and Signaling Pathways

Beyond its well-defined roles as a chitin synthase inhibitor and antioxidant, studies have explored the interaction of this compound and related phenylpropanoid derivatives with other biological pathways. For instance, this compound was identified as a product in the enzymatic transformation of caffeic acid, and other novel products from this reaction were found to have enhanced inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Additionally, complex phenylpropanoid derivatives, the structural class to which this compound belongs, have been investigated for their potential to modulate cell signaling pathways such as the Wnt pathway. frontiersin.org The Wnt signaling cascade is crucial in cell proliferation and development, and its dysregulation is implicated in various diseases. frontiersin.org While several derivatives generated through biotransformation showed specific anti-Wnt activity, the direct action of this compound on this pathway requires further specific investigation. frontiersin.org

Advanced Research Methodologies and Analytical Approaches

Advanced Spectroscopic and Chromatographic Techniques in Structural Elucidation (General Application)

The precise chemical structure of Phellinsin A was determined through a combination of sophisticated spectroscopic and chromatographic methods. nih.govjst.go.jp The process of structural elucidation is fundamental to understanding a compound's properties and biological activity. wisdomlib.org

Initially, this compound is isolated and purified from its source, such as the cultured broth of the fungus Phellinus sp. PL3, using a series of chromatographic techniques. nih.govjst.go.jp These methods, including solvent partitioning, silica (B1680970) gel column chromatography, and preparative high-performance liquid chromatography (HPLC), separate the compound from a complex mixture. nih.govjst.go.jpe3s-conferences.org Advanced chromatographic techniques like HPLC coupled with various detectors are essential for both qualitative and quantitative analysis of bioactive compounds. mdpi.comscarf.scot

Once purified, the molecular structure of this compound is determined using an array of spectroscopic techniques. nih.govjst.go.jpuib.no These include:

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of the compound. For this compound, its molecular weight was found to be 358 with a molecular formula of C18H14O8. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are instrumental in piecing together the precise arrangement of atoms and the connectivity within the molecule. nih.govjst.go.jp

Together, these integrated techniques provide a comprehensive picture of the molecule's three-dimensional structure, which is a prerequisite for understanding its biological function. wisdomlib.orgmagnascientiapub.com

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

To understand how this compound interacts with its biological targets at a molecular level, researchers employ computational chemistry and molecular modeling. anu.edu.aukallipos.grgoogle.com These in silico methods allow for the simulation and prediction of the binding between a ligand, such as this compound, and its target protein. amazon.comwiley.com

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. frontiersin.org For instance, understanding the interaction between this compound and its target, such as chitin (B13524) synthase, can help in explaining its inhibitory activity. nih.govjst.go.jp

Molecular dynamics (MD) simulations can further refine these models by simulating the movement of atoms in the complex over time, providing a more dynamic and realistic view of the interaction. nih.gov These computational approaches are invaluable for rationalizing experimental findings and guiding the design of new, more potent analogs of this compound. amazon.com

In vitro Enzyme Assays and Cellular Bioactivity Profiling

The biological activity of this compound is characterized through a variety of in vitro enzyme assays and cellular bioactivity profiling techniques. databiotech.co.ilbellbrooklabs.com These assays are essential for quantifying the compound's effect on specific enzymes and cell types. mdpi.com

In vitro enzyme assays are performed in a controlled environment outside of a living organism to measure the inhibitory effect of this compound on specific enzymes. databiotech.co.il For example, this compound was found to selectively inhibit chitin synthase I and II from Saccharomyces cerevisiae in a cell-free assay system. nih.govjst.go.jp The potency of this inhibition is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. bellbrooklabs.com

Table 1: In vitro Inhibitory Activity of this compound

Enzyme TargetSource OrganismIC50 (µg/mL)
Chitin Synthase ISaccharomyces cerevisiae76
Chitin Synthase IISaccharomyces cerevisiae28

Cellular bioactivity profiling involves testing the effect of this compound on various cell lines to determine its broader biological effects. This can include assessing its antifungal activity against a panel of pathogenic fungi or evaluating its cytotoxicity against cancer cell lines. nih.govresearchgate.net For instance, this compound has demonstrated antifungal activity against several fungal species. nih.govmedchemexpress.com

Table 2: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)
Colletotrichum lagenarium12.5 - 50
Pyricularia oryzae12.5 - 50
Aspergillus fumigatus12.5 - 50
Trichophyton mentagrophytes12.5 - 50

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Genetic and Proteomic Approaches for Mechanism Elucidation

To delve deeper into the molecular mechanisms by which this compound exerts its effects, researchers can utilize genetic and proteomic approaches. frontiersin.orgnih.gov These powerful techniques allow for a global view of the changes occurring within a cell upon treatment with the compound. nih.govmdpi.com

Genetic approaches can involve using knockout strains of organisms, such as Saccharomyces cerevisiae, to identify which genes are essential for the activity of this compound. nih.gov By observing how the absence of a particular gene affects the cell's sensitivity to the compound, researchers can infer the gene's role in the compound's mechanism of action.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.govfrontiersin.org Techniques like mass spectrometry-based proteomics can be used to compare the protein expression profiles of cells treated with this compound to untreated cells. mdpi.com This can reveal which proteins and cellular pathways are affected by the compound, providing crucial clues about its mechanism of action. nih.gov For example, a proteomic analysis could identify changes in the expression of proteins involved in cell wall biosynthesis or stress response pathways in fungi treated with this compound, further elucidating its antifungal mode of action. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Antifungal Leads from Phellinsin A Scaffold

The this compound scaffold presents a promising template for the development of new antifungal agents. dntb.gov.ua A significant challenge in antifungal drug development is the close evolutionary relationship between fungi and humans, which can lead to host toxicity. nih.gov Therefore, targeting structures unique to fungi is a key strategy. nih.gov this compound accomplishes this by selectively inhibiting chitin (B13524) synthases I and II, enzymes crucial for the formation of the fungal cell wall, a structure absent in mammals. jst.go.jpnih.govresearchgate.net This targeted mechanism of action makes the this compound scaffold an attractive starting point for creating antifungal drugs with potentially higher selectivity and lower toxicity. seq.esresearchgate.net

The development of novel antifungal leads from the this compound scaffold is an active area of research. dntb.gov.ua Many natural products with defined mechanisms of action, like this compound, serve as valuable substrates for synthetic modifications to discover future antifungal drugs. researchgate.net While some natural compounds face challenges such as a narrow spectrum of activity or poor pharmaceutical properties, their unique structures offer a foundation for chemical enhancement. researchgate.net The α-arylidene-γ-lactone core of this compound is a versatile structure that allows for various chemical modifications to enhance its antifungal potency and spectrum. researchgate.nettandfonline.comtandfonline.com Research into analogues of this compound has already been undertaken to explore their potential as chitin synthase II inhibitors. researchgate.net

This compound has demonstrated in vitro activity against a range of fungal pathogens, including those affecting both plants and humans. jst.go.jpnih.govmedchemexpress.com

Table 1: Antifungal Activity of this compound

Fungal Species Activity
Colletotrichum lagenarium Antifungal activity noted. jst.go.jpnih.gov
Pyricularia oryzae Antifungal activity noted. jst.go.jpnih.gov
Rhizoctonia solani Antifungal activity noted. jst.go.jpnih.gov
Aspergillus fumigatus Antifungal activity noted. jst.go.jpnih.gov
Trichophyton mentagrophytes Antifungal activity noted. jst.go.jpnih.gov

This table is based on in vitro findings and does not represent clinical efficacy.

The development of resistance to existing antifungal drugs, particularly azoles, further underscores the urgent need for new therapeutic options. researchgate.netscielo.br The unique mechanism of this compound offers a potential route to overcome some of these resistance issues. dntb.gov.ua Future research will likely focus on structure-activity relationship (SAR) studies to identify key pharmacophoric features and optimize the scaffold for improved efficacy and pharmacokinetic properties. nih.gov

Potential Applications in Agricultural Biotechnology and Crop Protection

The agricultural sector stands to benefit significantly from the antifungal properties of this compound. Plant diseases caused by pathogenic fungi are a major threat to global food security, leading to substantial economic losses. scribd.com The development of effective and sustainable crop protection strategies is a key focus of agricultural biotechnology. researchgate.netresearchgate.netusda.gov this compound's demonstrated activity against plant pathogenic fungi such as Colletotrichum lagenarium, Pyricularia oryzae, and Rhizoctonia solani highlights its potential as a bio-fungicide. jst.go.jpnih.gov

The use of natural product-based fungicides is gaining traction as a more environmentally friendly alternative to synthetic chemical pesticides. mdpi.commdpi.com These natural compounds can be integrated into crop protection programs to manage diseases and reduce the reliance on conventional chemicals, which can have negative environmental impacts and lead to resistance development. frontiersin.org The development of this compound or its derivatives as commercial bio-fungicides could offer a new tool for farmers to protect their crops.

Further research is needed to evaluate the efficacy of this compound in field conditions and to develop stable formulations for agricultural use. Understanding its mode of action in plant pathogens more deeply will also be crucial for its effective deployment. openaccesspub.org The integration of such bio-fungicides into modern agricultural practices aligns with the broader goals of sustainable agriculture and food system resilience. biotechpolicyportal.org

Advancements in Biocatalytic Production and Sustainable Chemical Synthesis

The sustainable production of this compound is a critical step towards its practical application. dntb.gov.ua Traditional chemical synthesis can be complex and may rely on harsh reagents and conditions, which is counterintuitive to the principles of green chemistry. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a more sustainable and efficient alternative. semanticscholar.org

Recent studies have demonstrated the successful biocatalytic synthesis of this compound using laccase enzymes. dntb.gov.uaresearchgate.net Laccases are oxidative enzymes that can catalyze the dimerization of caffeic acid, a precursor to this compound. researchgate.netresearchgate.net This enzymatic approach operates under mild conditions and can utilize renewable feedstocks. researchgate.net For instance, researchers have successfully used potato peels as a source of chlorogenic acid, which can be hydrolyzed to caffeic acid and then converted to this compound by laccase. dntb.gov.uaresearchgate.net This not only provides a sustainable route to this compound but also adds value to agricultural waste streams. researchgate.net

The optimization of these biocatalytic processes is an ongoing area of research. researchgate.net This includes screening for more efficient laccases, optimizing reaction conditions (such as pH and temperature), and developing integrated platforms for production and purification. researchgate.netsemanticscholar.org The advancement of biocatalytic methods will be instrumental in making the large-scale production of this compound economically viable and environmentally friendly. kribb.re.kr

Exploration of Undiscovered Biological Activities in Preclinical Models (excluding human clinical)

Beyond its established antifungal properties, this compound and the broader class of compounds from Phellinus fungi may possess a range of other biological activities. sci-hub.se Fungi of the genus Phellinus are known to produce a diverse array of secondary metabolites with various pharmacological effects, including anti-inflammatory, antioxidant, and immunomodulatory properties. sci-hub.sejclinmedimages.org

Preclinical studies, excluding human clinical trials, are essential to uncover the full therapeutic potential of this compound. Research in this area could explore its effects on various disease models. For example, a recent study investigated the cytotoxicity of laccase-produced this compound against MCF-7 (breast cancer) and HEK-293 (human embryonic kidney) cell lines, showing low cytotoxicity against the normal human cells, which suggests a good profile for potential antioxidant applications. researchgate.net

Further preclinical investigations could delve into its potential anti-inflammatory or immunomodulatory effects, which are known activities of other compounds from the Phellinus genus. sci-hub.se These studies would typically involve in vitro cell-based assays and in vivo animal models to assess efficacy and mechanisms of action. The exploration of these undiscovered biological activities could open up new avenues for the therapeutic application of this compound and its derivatives.

Q & A

Basic Research Questions

Q. How is Phellinsin A isolated and characterized from natural sources?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or GC-MS for purification. Structural characterization employs NMR (¹H, ¹³C), FT-IR, and X-ray crystallography . Purity validation requires HPLC with UV-Vis detection, and quantification via calibration curves .
  • Key considerations : Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Cross-validate spectral data with reference libraries to confirm structural integrity .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Use cell-based assays (e.g., MTT for cytotoxicity) with controlled variables like cell line selection (e.g., HeLa, MCF-7) and incubation times. Dose-response curves (logarithmic concentrations) and IC50 calculations are critical . Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to minimize false positives .
  • Data contradictions : Address discrepancies (e.g., varying IC50 across studies) by standardizing assay protocols, such as cell passage numbers and serum-free vs. serum-containing media .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action?

  • Methodology : Use software like AutoDock Vina or Schrödinger Maestro to model ligand-protein interactions. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) over 100+ ns trajectories. Cross-reference crystallographic data (PDB entries) for target proteins .
  • Limitations : Address false-positive binding sites by comparing results across multiple docking algorithms and incorporating mutagenesis studies .

Q. What experimental designs resolve contradictory data on this compound’s pharmacokinetics?

  • Methodology : Apply compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling in Monolix) to reconcile variability in absorption rates. Use in vivo studies (rodent models) with LC-MS/MS for plasma concentration profiling .
  • Troubleshooting : Control for interspecies metabolic differences (e.g., cytochrome P450 isoforms) and administer this compound via IV and oral routes to assess bioavailability .

Q. How does this compound interact with multidrug resistance proteins in cancer cells?

  • Methodology : Employ fluorescence-based efflux assays (e.g., calcein-AM retention) in ABCB1-overexpressing cell lines. Combine with siRNA knockdown to confirm protein-specific interactions .
  • Data interpretation : Use flow cytometry to quantify efflux inhibition and correlate with intracellular drug accumulation. Validate via Western blotting for transporter expression levels .

Methodological Frameworks

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Framework : Follow the PICO (Population, Intervention, Comparison, Outcome) model:

  • Population : Target proteins (e.g., kinases, GPCRs).
  • Intervention : Synthetic modifications (e.g., hydroxylation, methylation).
  • Comparison : Wild-type vs. modified compounds.
  • Outcome : Binding affinity (ΔG values) or IC50 shifts .
    • Validation : Use QSAR models (e.g., CoMFA, CoMSIA) to predict bioactivity and cross-check with empirical data .

Q. What statistical approaches address variability in this compound’s antioxidant assays?

  • Approach : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons (e.g., DPPH, ABTS, FRAP assays). Normalize data to Trolox equivalents and report confidence intervals (95% CI) .
  • Reproducibility : Predefine exclusion criteria for outliers (e.g., values beyond ±2 SD) and use triplicate measurements .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC50, EC50) with standard deviations. Use APA-style formatting for figures (e.g., error bars in dose-response curves) .
  • Ethical reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific guidelines for supplementary materials (e.g., NMR spectra in .cif format) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phellinsin A
Reactant of Route 2
Phellinsin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.